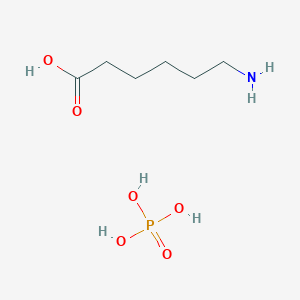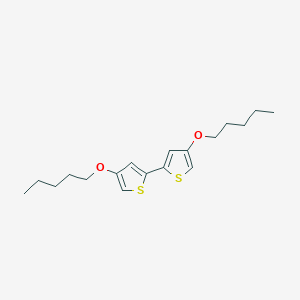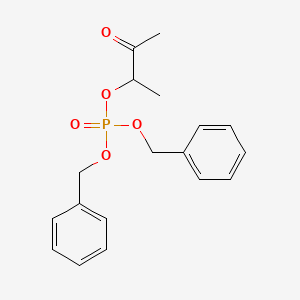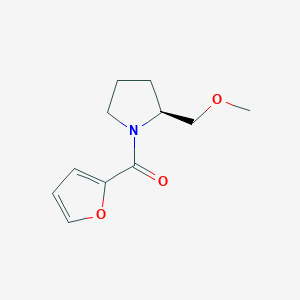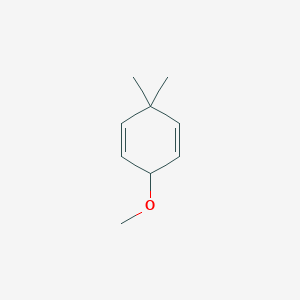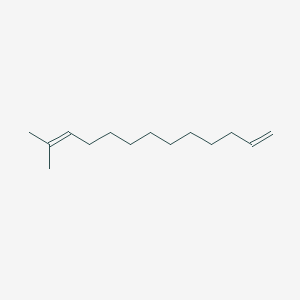
1,11-Tridecadiene, 12-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,11-Tridecadiene, 12-methyl-: is an organic compound with the molecular formula C13H24 . It is a type of diene, which means it contains two double bonds in its carbon chain. This compound is part of the larger family of hydrocarbons and is characterized by its long carbon chain and the presence of double bonds, which can influence its reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,11-Tridecadiene, 12-methyl- can be synthesized through various organic synthesis methods. One common approach involves the Wittig reaction , where an aldehyde or ketone reacts with a phosphonium ylide to form an alkene. Another method is the Heck reaction , which couples alkenes with aryl halides in the presence of a palladium catalyst.
Industrial Production Methods: In an industrial setting, the production of 1,11-Tridecadiene, 12-methyl- often involves catalytic dehydrogenation of longer-chain alkanes. This process uses metal catalysts such as platinum or palladium to remove hydrogen atoms and form double bonds in the carbon chain.
Analyse Chemischer Reaktionen
Types of Reactions: 1,11-Tridecadiene, 12-methyl- undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the diene into epoxides or diols using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Hydrogenation reactions can reduce the double bonds to form saturated hydrocarbons using catalysts like palladium on carbon.
Substitution: Halogenation reactions can introduce halogen atoms into the carbon chain using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Bromine (Br2), chlorine (Cl2)
Major Products Formed:
Oxidation: Epoxides, diols
Reduction: Saturated hydrocarbons
Substitution: Halogenated hydrocarbons
Wissenschaftliche Forschungsanwendungen
1,11-Tridecadiene, 12-methyl- has various applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological systems and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, lubricants, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1,11-Tridecadiene, 12-methyl- exerts its effects involves its ability to participate in addition reactions due to the presence of double bonds. These double bonds can react with various reagents, leading to the formation of new chemical bonds and products. The compound’s reactivity is influenced by the electron density around the double bonds, which can be affected by substituents on the carbon chain.
Vergleich Mit ähnlichen Verbindungen
1,11-Tridecadiene: Similar structure but without the methyl group.
1,12-Tridecadiene: Similar structure but with the double bonds in different positions.
1,10-Tridecadiene: Similar structure but with the double bonds in different positions.
Uniqueness: 1,11-Tridecadiene, 12-methyl- is unique due to the presence of the methyl group, which can influence its reactivity and physical properties. The position of the double bonds also plays a crucial role in determining the compound’s chemical behavior and applications.
Eigenschaften
CAS-Nummer |
180722-75-2 |
|---|---|
Molekularformel |
C14H26 |
Molekulargewicht |
194.36 g/mol |
IUPAC-Name |
12-methyltrideca-1,11-diene |
InChI |
InChI=1S/C14H26/c1-4-5-6-7-8-9-10-11-12-13-14(2)3/h4,13H,1,5-12H2,2-3H3 |
InChI-Schlüssel |
YRRXXGBEHQKNQY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCCCCCCCC=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


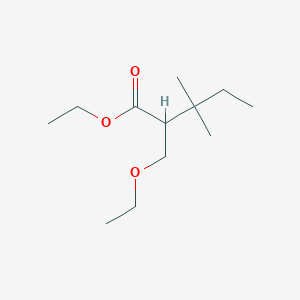
![2,2'-[2,5-Bis(dodecyloxy)-1,4-phenylene]dithiophene](/img/structure/B14267876.png)
![Silane, tris(1-methylethyl)[(2S)-oxiranylmethoxy]-](/img/structure/B14267877.png)
![2-[(3-Chloropropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14267880.png)

![2-(2-Thienyl)-5-[5-(1-oxohexyl)-2-thienyl]thiophene](/img/structure/B14267887.png)


